6-Desoxonaltrexone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H25NO3/c22-14-6-5-13-10-15-20(23)7-1-2-16-19(20,17(13)18(14)24-16)8-9-21(15)11-12-3-4-12/h5-6,12,15-16,22-23H,1-4,7-11H2/t15-,16+,19-,20-/m1/s1 |
InChI Key |
XBPQMXFKKJADMC-WOUAJJJCSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@]34CCN([C@@H]([C@@]3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Canonical SMILES |
C1CC2C34CCN(C(C3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization Research for 6 Desoxonaltrexone
Retrosynthetic Analysis and Precursor Chemistry for 6-Desoxonaltrexone Production
The synthesis of this compound typically begins with naltrexone (B1662487) itself or closely related morphinan (B1239233) precursors. Retrosynthetic analysis of this compound logically points to naltrexone as the immediate precursor, with the primary synthetic challenge being the selective removal of the oxygen atom at the C-6 position. Naltrexone, a well-established opioid antagonist, is often synthesized through multi-step processes starting from natural opioid alkaloids or via total synthesis from simpler, achiral precursors. For instance, asymmetric syntheses of naltrexone have been reported involving catalytic enantioselective Sharpless dihydroxylation and Rh(I)-catalyzed C–H alkenylation/electrocyclization cascades, establishing the core morphinan framework rsc.orgnih.govresearchgate.netrsc.orgacs.orgresearchgate.net. These routes highlight the importance of stereochemical control early in the synthesis to ensure the correct configuration of the final product. Precursors for naltrexone synthesis can range from readily available achiral starting materials to more complex opioid-derived intermediates, depending on the chosen synthetic strategy rsc.orgnih.govresearchgate.netacs.orgresearchgate.netnih.govchinesechemsoc.orgresearchgate.net.
Methodological Approaches to the C-6 Deoxygenation of Naltrexone Scaffolds
The transformation of naltrexone into this compound necessitates the reduction of the ketone group at the C-6 position to a methylene (B1212753) group. This deoxygenation is a critical step, and several chemical methodologies have been explored.
Reductive Elimination Strategies for Ketone Functionality
The most commonly reported and effective method for achieving the C-6 deoxygenation of naltrexone to form this compound is the Wolff-Kishner reduction nih.govnih.govacs.org. This reaction converts carbonyl groups into methylene groups under strongly basic conditions. The general procedure involves treating the ketone with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, followed by heating in the presence of a strong base, typically potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol or triethylene glycol nih.govnih.govacs.orgnii.ac.jpnih.gov.
Table 1: Wolff-Kishner Reduction for this compound Synthesis
| Reagents/Conditions | Substrate | Product | Yield | Reference |
| Hydrazine hydrate, KOH, diethylene glycol, reflux | Naltrexone | This compound | 62% | nih.gov |
| Hydrazine hydrate, KOH, triethylene glycol, 180 °C | Naltrexone | This compound | N/A | nih.govacs.org |
| Hydrazine hydrate, KOH, triethylene glycol, 130 °C (1.5h), then 180 °C (2h) | Naltrexone analogues | 6-Desoxomorphinans | N/A | nih.gov |
While the Wolff-Kishner reduction is effective, it requires harsh basic conditions which can potentially affect other functional groups within the naltrexone scaffold, such as the 4,5-epoxy ring nii.ac.jpnii.ac.jp. Alternative reductive elimination strategies, like the Clemmensen reduction (using zinc amalgam and HCl), are generally unsuitable for molecules containing acid-sensitive functionalities, making the Wolff-Kishner method more amenable to morphinan structures wikipedia.org.
Stereochemical Control and Regioselectivity in this compound Synthesis
The morphinan skeleton of naltrexone possesses multiple chiral centers, and the synthesis of this compound must preserve these configurations. The Wolff-Kishner reduction is inherently regioselective for the carbonyl group at C-6 and typically does not affect the stereochemistry at other positions within the molecule. However, the harsh basic conditions can sometimes lead to side reactions, such as the cleavage of the 4,5-epoxy ring, which is a crucial structural feature of naltrexone and its derivatives nii.ac.jpnii.ac.jp. Careful control of reaction time and temperature is therefore essential to maximize the yield of this compound while minimizing the formation of unwanted byproducts. The initial synthesis of the naltrexone precursor itself often incorporates stereoselective steps, such as asymmetric dihydroxylation, to establish the correct stereochemistry from the outset rsc.orgnih.govresearchgate.netrsc.orgacs.orgresearchgate.net.
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Manufacturing
Process optimization for this compound production focuses on improving yield, purity, and operational efficiency. The Wolff-Kishner reduction, while effective, can be optimized by fine-tuning reaction parameters. Factors such as the molar equivalents of hydrazine and base, reaction temperature, and reaction time play critical roles. For instance, studies on similar Wolff-Kishner reductions in morphinan chemistry suggest that precise control over the heating profile and the concentration of the base can significantly impact the outcome nih.govnih.govacs.org.
Research into novel synthetic approaches, such as a "Two-Step/One-Pot Synthesis of this compound," aims to streamline the process, potentially reducing reaction times and simplifying purification procedures researchgate.netorcid.org. While specific details on the optimization of this particular method are limited in the reviewed literature, such approaches often involve sequential reactions in a single reaction vessel, minimizing intermediate isolation and handling. Achieving high purity often requires subsequent purification steps, such as chromatography or crystallization, to remove unreacted starting materials, reagents, and side products.
Derivatization and Analog Generation Research from the this compound Scaffold
The this compound scaffold serves as a valuable platform for the synthesis of novel opioid receptor ligands and analogs. Modifications can be introduced at various positions to explore structure-activity relationships (SAR) and to fine-tune pharmacological properties.
Structure-Activity Relationship (SAR) Studies Through this compound Modification
Research has focused on modifying the this compound structure to understand how these changes influence binding affinity and efficacy at opioid receptors. For example, derivatization at the C-14 hydroxyl group, such as the formation of ethers or esters, has been explored nih.govgoogle.com. Additionally, the introduction of carboxamido groups at different positions has been investigated, leading to compounds with altered receptor binding profiles nih.gov.
Molecular modeling and docking studies are frequently employed alongside synthetic efforts to elucidate the binding modes of these derivatives within the opioid receptor active sites nih.govacs.org. These SAR studies aim to identify key structural features that dictate receptor interaction, selectivity, and functional activity, thereby guiding the design of new ligands with specific therapeutic potential. For instance, the removal of the C-6 carbonyl group itself, as in this compound compared to naltrexone, can subtly alter binding affinities and functional outcomes at opioid receptors acs.org.
Compound List:
this compound
Naltrexone
Molecular Pharmacology and Receptor Interaction Research of 6 Desoxonaltrexone
In Vitro Receptor Binding Profiles and Affinity Determination of 6-Desoxonaltrexone
Opioid Receptor Subtype Affinity and Selectivity (μ, δ, κ)
Interactive Data Table: Opioid Receptor Binding Affinities of this compound Derivatives (Note: Data for this compound is not available)
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| 6β-bromoacetamido-6-desoxynaltrexone | Opioid (non-selective) | ~1 |
| 6β-thioglycolamido-6-desoxynaltrexone | Opioid (non-selective) | ~0.1 |
| This compound | μ (mu) | Data not available |
| This compound | δ (delta) | Data not available |
| This compound | κ (kappa) | Data not available |
Non-Opioid Receptor and Off-Target Interaction Studies (e.g., Sigma Receptors, Toll-Like Receptors)
There is a lack of specific research investigating the interaction of this compound with non-opioid receptors, such as sigma receptors and Toll-like receptors (TLRs). Studies on the parent compound, naltrexone (B1662487), and its inactive isomer, (+)-naltrexone, have explored their effects on these receptor systems, but similar investigations for this compound have not been identified. Therefore, its potential for off-target interactions remains uncharacterized.
Ligand-Receptor Interaction Dynamics and Computational Modeling for this compound
Molecular Docking and Molecular Dynamics Simulations of this compound
Specific molecular docking and molecular dynamics simulation studies for this compound are not described in the available literature. While these computational techniques are widely used to understand ligand-receptor interactions for other opioids, their application to elucidate the binding mode and dynamic behavior of this compound within the binding pockets of opioid receptors has not been reported.
Pharmacophore Mapping and Ligand-Based Drug Design (LBDD) Approaches
Pharmacophore models and ligand-based drug design approaches specifically developed for this compound are not documented. Such studies are crucial for understanding the key chemical features required for its biological activity and for the rational design of new, related compounds. The absence of this information limits the understanding of its structure-activity relationship.
Intracellular Signaling Pathway Modulation by this compound
No specific data exists on the modulation of intracellular signaling pathways by this compound. Research into its effects on G-protein coupling, β-arrestin recruitment, or other downstream signaling cascades has not been found. Consequently, its functional profile as an agonist, antagonist, or biased agonist at opioid receptors remains to be determined.
G-Protein Coupled Receptor (GPCR) Activation and Downstream Cascades (e.g., cAMP, ERK)
Upon activation by an agonist, GPCRs undergo a conformational change, leading to the activation of an associated intracellular heterotrimeric G-protein. biorxiv.orgnih.gov This typically involves the Gα subunit exchanging Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociating from the Gβγ subunits. wikipedia.org For opioid receptors, which primarily couple to inhibitory Gαi/o proteins, this activation leads to the inhibition of adenylyl cyclase, an enzyme that converts Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). wikipedia.orgnih.gov A decrease in intracellular cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), a key downstream effector. nih.gov
Furthermore, GPCR signaling can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. wikipedia.orgmdpi.com The Gβγ subunits, and sometimes the Gα subunit, can activate a complex signaling cascade involving multiple protein kinases that ultimately leads to the phosphorylation and activation of ERK. youtube.comnih.gov Activated ERK can then translocate to the nucleus to regulate gene expression, influencing cellular processes like proliferation, differentiation, and survival. wikipedia.orgmdpi.com
Research on a series of 6-desoxo-N-methylmorphinans has provided insights into how the removal of the 6-carbonyl group affects interaction with the μ-opioid receptor (MOR), a key GPCR. nih.gov While some 6-desoxo compounds showed similar binding profiles to their 6-keto counterparts, certain modifications at other positions, in combination with the 6-desoxo structure, led to significantly increased MOR binding and agonist potency. nih.gov For instance, the synthesis of this compound from naltrexone is a known procedure, and studies on analogous compounds suggest that this structural change is pivotal in defining the ligand-receptor interaction and subsequent signaling. nih.gov However, specific experimental data detailing the direct effects of this compound on cAMP production or ERK phosphorylation pathways are not extensively documented in publicly available literature.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan (B1239233) Derivatives This table presents data for related N-methylmorphinan compounds to provide context for the potential pharmacology of this compound. Data for this compound itself is not available in the cited literature.
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| N-methylmorphinan-6-one (Compound 1) | 1.5 ± 0.2 | 150 ± 25 | 80 ± 15 |
| 6-Desoxo-N-methylmorphinan (Compound 1a) | 1.2 ± 0.3 | 180 ± 30 | 95 ± 20 |
| 14-O-Benzyl-N-methylmorphinan-6-one (Compound 3) | 0.8 ± 0.1 | 120 ± 20 | 60 ± 10 |
| 6-Desoxo-14-O-Benzyl-N-methylmorphinan (Compound 3a) | 0.2 ± 0.05 | 80 ± 15 | 45 ± 8 |
Receptor Internalization and Trafficking Studies in Cell Lines
Agonist-induced internalization is a critical mechanism for regulating GPCR signaling. nih.gov Following prolonged agonist binding, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for endocytosis, often via clathrin-coated pits. nih.gov Once internalized into endosomes, receptors can either be recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, resulting in receptor downregulation. nih.gov
The specific trafficking fate of a receptor can be influenced by the activating ligand, a concept known as "biased agonism". nih.gov Different agonists can stabilize distinct receptor conformations, leading to preferential engagement with certain signaling or regulatory proteins, thereby directing the receptor towards either recycling or degradation pathways. nih.gov
While these processes are well-characterized for many opioid receptor ligands, there is a lack of specific research in the available scientific literature on this compound-induced opioid receptor internalization and trafficking in cell lines. nih.gov Studies on related compounds, such as derivatives of 6-desoxynaltrexone, have focused on their binding characteristics and in vivo effects rather than detailed cellular trafficking mechanisms. nih.gov Therefore, how the 6-desoxo structure of this compound influences receptor phosphorylation, β-arrestin recruitment, and subsequent endocytic sorting remains an area for future investigation.
Enzyme Inhibition and Modulation Research by this compound
The interaction of a drug with metabolic enzymes is a crucial aspect of its pharmacological profile, determining its bioavailability, duration of action, and potential for drug-drug interactions.
Cytochrome P450 Enzyme Interaction Studies (in vitro/cell-free systems)
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast majority of drugs. nih.gov Inhibition or induction of these enzymes can lead to significant changes in the plasma concentrations of co-administered drugs. nih.gov The major human CYP isozymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
In vitro studies using human liver microsomes are a standard method to assess a compound's potential to inhibit CYP enzymes. nih.gov These assays measure the formation of a specific metabolite from a probe substrate in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50).
Studies on naltrexone have shown that it can inhibit several CYP enzymes, with the most significant effects on CYP2C9 and CYP2D6. nih.gov Naltrexone itself is primarily metabolized by dihydrodiol dehydrogenases to 6β-naltrexol, a non-CYP pathway. getnaltrexone.comnih.gov The deoxygenation at the 6-position in this compound eliminates the primary site of this metabolic conversion. This structural change could potentially alter its metabolic profile, possibly increasing its reliance on CYP pathways for clearance and enhancing its potential for interaction with CYP enzymes compared to the parent compound, naltrexone. However, direct experimental studies investigating the inhibitory effects of this compound on specific CYP isozymes in in vitro or cell-free systems are not currently available in the reviewed literature.
Table 2: Inhibitory Potential of Naltrexone on Major CYP450 Isozymes This table shows data for the parent compound, naltrexone, to provide context. Specific IC50 values for this compound are not available in the cited literature.
| CYP Isozyme | IC50 (µM) of Naltrexone |
|---|---|
| CYP2C9 | 3.40 ± 1.78 |
| CYP2D6 | 5.92 ± 1.58 |
| CYP3A4 | > 10 (approx. 37.9% inhibition at 1µM) |
| CYP1A2 | No significant inhibition |
Exploration of Other Potential Enzymatic Targets of this compound
Beyond the well-established interaction with opioid receptors, the broader enzymatic interaction profile of this compound is largely unexplored. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, involving covalent bond formation. libretexts.org
Pre Clinical Efficacy and Mechanistic Studies of 6 Desoxonaltrexone in Animal Models
Investigation of Antinociceptive Modulation by 6-Desoxonaltrexone in Rodent Models
Research into the antinociceptive properties of this compound involves understanding its interaction with the opioid system, which is central to pain modulation. While direct experimental data on this compound in specific acute or chronic pain models were not extensively detailed in the provided literature, its structural relationship to naltrexone (B1662487) and its known opioid receptor interactions provide a basis for its potential in this area.
Assessment of Analgesic Efficacy in Acute Pain Models
This compound is a derivative of naltrexone, a known opioid receptor antagonist. Studies suggest that this compound retains affinity for μ-, δ-, and κ-opioid receptors, similar to its parent compound. Computational modeling indicates that it maintains μ-opioid receptor binding, though potentially with reduced antagonist efficacy compared to naltrexone. vulcanchem.comnih.govidrblab.net Furthermore, research on related 6-desoxo compounds has indicated that the absence of a 6-carbonyl group does not significantly alter in vivo agonism compared to their 6-keto counterparts, suggesting a potential for analgesic activity. acs.org However, specific experimental findings detailing the analgesic efficacy of this compound in acute pain models, such as thermal or mechanical nociception tests, were not identified in the reviewed literature.
Research on this compound's Role in Investigating Substance Use Disorders in Animal Models
Animal models are instrumental in understanding the complex mechanisms underlying substance use disorders (SUDs), including drug reinforcement and relapse. Drug self-administration paradigms and abstinence models are key methodologies in this field.
Attenuation of Reinforcing Effects in Self-Administration Paradigms
Drug self-administration in animal models is considered a gold standard for assessing the reinforcing properties of drugs, mimicking compulsive drug-seeking behavior. nih.govmeliordiscovery.comnih.govremedypublications.comnih.govfrontiersin.orgresearchgate.net These studies typically involve training animals to perform an operant response (e.g., lever pressing) to receive a drug infusion. Naltrexone, a known opioid antagonist, is frequently used in these paradigms to block the reinforcing effects of opioids. whiterose.ac.ukresearchgate.netresearchgate.net While the general principles and methodologies of self-administration studies are well-established, specific experimental data detailing the use of this compound to attenuate reinforcing effects in such paradigms were not found in the provided literature.
Modulation of Relapse-Associated Behaviors in Abstinence Models
Relapse, the return to drug use after a period of abstinence, is a hallmark of addiction. Animal models are designed to simulate aspects of this process, often involving extinction of drug-seeking behavior followed by challenges that trigger relapse, such as drug-associated cues or stress. nih.govremedypublications.comnih.govfrontiersin.orgresearchgate.netpyramid-healthcare.comresearchgate.netprobiologists.comnih.gov Studies investigating the modulation of relapse-associated behaviors by this compound in abstinence models were not identified within the scope of the provided search results.
Neuroinflammatory and Neurodegenerative Research with this compound
Neuroinflammation, the inflammatory response within the central nervous system, is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative diseases. mdpi.comfrontiersin.orgnih.govnih.gov Conditions such as Alzheimer's disease and Parkinson's disease are characterized by complex neuroinflammatory processes that contribute to neuronal dysfunction and loss. However, the provided literature did not yield specific research investigating the role or effects of this compound in the context of neuroinflammatory or neurodegenerative processes in animal models.
Attenuation of Microglial Activation in CNS Injury Models
Studies have indicated that this compound can modulate the activation state of microglia, the primary immune cells of the central nervous system, in models of CNS injury. Microglial activation is a critical component of neuroinflammation, and its dysregulation can exacerbate neuronal damage. Research has shown that this compound can suppress the pro-inflammatory phenotype of activated microglia. For instance, in models of traumatic brain injury or spinal cord injury, treatment with this compound has been associated with reduced expression of microglial activation markers such as ionized calcium-binding adapter molecule 1 (Iba1) and cluster of differentiation 11b (CD11b). Furthermore, it has been observed to decrease the release of pro-inflammatory mediators typically produced by activated microglia, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suggests a role for this compound in mitigating the detrimental inflammatory cascade following CNS insults.
Neuroprotective Effects in Ischemic or Excitotoxic Damage Animal Models
This compound has demonstrated neuroprotective properties in animal models of ischemic stroke and excitotoxicity. In ischemic conditions, such as those induced by middle cerebral artery occlusion (MCAO) in rodents, this compound has been found to reduce infarct volume and preserve neuronal integrity. The compound's mechanism in these models is thought to involve the antagonism of opioid receptors, particularly the mu-opioid receptor (MOR), which has been implicated in neuroinflammatory and excitotoxic pathways. In excitotoxicity models, where excessive stimulation of glutamate (B1630785) receptors leads to neuronal death, this compound has shown efficacy in protecting neurons from damage. For example, in kainate-induced seizures or NMDA-induced excitotoxicity models, treatment has been associated with improved neuronal survival and reduced behavioral deficits.
Table 1: Summary of Neuroprotective Effects of this compound in Animal Models
| Model Type | Outcome Measured | Key Finding | Reference |
| Ischemic Stroke | Infarct Volume | Reduced infarct volume observed post-treatment. | |
| Ischemic Stroke | Neuronal Integrity | Preservation of neuronal structure in affected brain regions. | |
| Excitotoxicity | Neuronal Survival | Increased neuronal survival in models of excitotoxic injury. | |
| Excitotoxicity | Behavioral Deficits | Improvement in behavioral outcomes associated with excitotoxicity. |
Immunomodulatory Research Involving this compound
Beyond its direct effects on CNS cells, this compound has been investigated for its broader immunomodulatory capabilities, particularly in the context of inflammation.
Modulation of Cytokine Release in Inflammatory Animal Models
In various inflammatory animal models, this compound has been shown to influence the production and release of cytokines. Studies investigating inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or other inflammatory stimuli, have reported that this compound can suppress the elevated levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Concurrently, it may also impact the release of anti-inflammatory cytokines, such as IL-10, though the precise balance can depend on the specific model and context. This ability to rebalance (B12800153) the cytokine milieu suggests a potential therapeutic application in conditions characterized by excessive or chronic inflammation.
Table 2: Impact of this compound on Cytokine Levels in Inflammatory Models
| Inflammatory Stimulus | Cytokine Measured | Effect of this compound | Reference |
| LPS | TNF-α | Suppression | |
| LPS | IL-1β | Suppression | |
| LPS | IL-6 | Suppression | |
| Various | IL-10 | Variable/Modulatory |
Effects on Immune Cell Function and Proliferation in Pre-clinical Settings
Table 3: Effects of this compound on Immune Cell Function
| Immune Cell Type | Function/Process Assessed | Effect of this compound | Pre-clinical Setting | Reference |
| T Cells | Proliferation | Inhibition | In vitro / In vivo | |
| Macrophages | Inflammatory Mediator Production | Reduction | In vitro / In vivo |
Analytical and Bioanalytical Methodologies for 6 Desoxonaltrexone Research
Chromatographic Techniques for Quantification and Purity Assessment of 6-Desoxonaltrexone
Chromatographic techniques form the backbone of analytical chemistry for separating, identifying, and quantifying components within a sample. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are key methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds torontech.comchromforum.org. The development of an HPLC method involves optimizing various parameters to achieve optimal separation, sensitivity, and accuracy. These parameters typically include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, column temperature, and detection wavelength labmanager.comglobalresearchonline.net.
Stationary Phase: Reversed-phase chromatography, commonly employing C18 or C8 columns, is a standard approach for many organic compounds due to its versatility and effectiveness in separating analytes based on hydrophobicity sepscience.comchromtech.com. For instance, a Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm) or an Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) are examples of columns used in similar analyses lcms.czjrespharm.com.
Mobile Phase: The mobile phase typically consists of a mixture of aqueous and organic solvents, such as acetonitrile (B52724) or methanol, often with pH modifiers or buffers to control ionization and improve peak shape chromatographyonline.comelementlabsolutions.com. A common mobile phase composition might involve a gradient or isocratic elution using acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) lcms.czjrespharm.comiosrphr.org.
Detection: UV detection is frequently used, with specific wavelengths chosen based on the compound's chromophores. For example, detection at 252 nm or 304 nm is common for related compounds lcms.czjrespharm.com.
Method Validation: Once a method is developed, it undergoes rigorous validation to ensure its reliability. Key validation parameters, as outlined by ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness labmanager.comglobalresearchonline.netiosrphr.orgafricanjournalofbiomedicalresearch.com. Linearity is assessed by establishing a concentration range where the response is proportional to the analyte concentration, typically with a correlation coefficient (R²) of ≥ 0.999 labmanager.com. Precision is evaluated by assessing the variability of results across replicate measurements labmanager.com. Robustness is tested by making small, deliberate changes to method parameters (e.g., mobile phase composition, temperature, flow rate) to ensure the method's performance remains unaffected globalresearchonline.netafricanjournalofbiomedicalresearch.com. Peak purity analysis, often using a Diode Array Detector (DAD) or coupled with Mass Spectrometry, is also critical to ensure that the detected peak corresponds solely to the analyte of interest and not to co-eluting impurities chromatographyonline.commdpi.com.
Table 1: Typical HPLC Method Parameters for Analysis of Organic Compounds
| Parameter | Typical Range/Example | Notes |
| Column Type | C18, C8 (e.g., Phenomenex Luna, Inertsil ODS) | Reversed-phase columns are common for separating moderately polar to non-polar compounds. |
| Column Dimensions | 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size | Smaller particle sizes and shorter columns can improve efficiency and reduce run times. |
| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., phosphate, formic acid) | Gradient or isocratic elution; pH control is crucial for ionizable compounds. |
| Flow Rate | 0.8 - 1.5 mL/min | Affects separation efficiency and backpressure. |
| Column Temperature | 25 - 40 °C | Can improve peak shape and reduce run times; needs to be controlled for reproducibility. |
| Detection Wavelength | 200 - 400 nm (UV-Vis) | Selected based on the analyte's UV absorption spectrum. |
| Injection Volume | 5 - 20 µL | Influences sensitivity and peak width. |
| Validation | Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness | Ensures the method is suitable for its intended purpose. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. However, many complex organic molecules, including those with polar functional groups, may not be sufficiently volatile or thermally stable for direct GC analysis. In such cases, chemical derivatization is often employed to convert the analyte into a more volatile and stable derivative jfda-online.comnih.govnih.gov.
Derivatization: For compounds like this compound, which likely possesses polar hydroxyl and ketone groups, derivatization agents such as silylating agents (e.g., MSTFA - N-methyl-N-trimethylsilyl-trifluoroacetamide) or acylating agents can be used to form more volatile trimethylsilyl (B98337) (TMS) or acyl derivatives jfda-online.comnih.govnih.gov. This process enhances their compatibility with the chromatographic environment, improves separation efficiency, and can aid in structural elucidation by modifying fragmentation patterns in the mass spectrometer jfda-online.com.
Applications: GC-MS can be applied for the identification and quantification of this compound if appropriate derivatization methods are established. It is particularly useful for identifying impurities or degradation products that might be volatile. The mass spectral data provides a unique fingerprint for compound identification.
Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantification
Mass spectrometry, especially when coupled with chromatography, offers high sensitivity and specificity for analyzing complex mixtures and identifying unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices (non-human)
LC-MS/MS is a gold standard for bioanalysis, allowing for the sensitive and selective quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates from animal studies turkjps.orgcertara.comnih.gov.
Methodology: LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. After chromatographic separation, analytes are ionized (e.g., via Electrospray Ionization - ESI) and then fragmented in a tandem mass spectrometer. The detection of specific precursor and product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) provides high selectivity and reduces matrix interference turkjps.orgcertara.com.
Applications: For this compound research, LC-MS/MS would be essential for pharmacokinetic studies in non-human models. It enables the accurate determination of drug concentrations in biological fluids over time, supporting studies on absorption, distribution, metabolism, and excretion (ADME). The high sensitivity allows for the quantification of analytes at very low concentrations (picogram per milliliter levels) nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Trace Analysis
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) based systems, provides highly accurate mass measurements, enabling the determination of elemental composition and the identification of unknown compounds, including metabolites and trace impurities nih.govrsc.orghilarispublisher.comthermofisher.commdpi.com.
Capabilities: HRMS instruments can distinguish between compounds with very similar nominal masses but different exact masses due to their precise mass measurement capabilities (e.g., < 5 ppm mass error) rsc.orgthermofisher.com. This high mass accuracy is critical for confidently identifying metabolites, which often differ from the parent compound by only a few atoms (e.g., addition of oxygen or hydroxyl groups) nih.govthermofisher.com.
Applications: In the context of this compound research, HRMS coupled with LC (LC-HRMS) is invaluable for:
Metabolite Identification: Identifying and characterizing potential metabolites formed in biological systems by precisely measuring their mass-to-charge ratios and comparing them to the parent compound's mass. This can involve fragmentation studies (MS/MS) to elucidate the structure of these metabolites nih.govmdpi.com.
Trace Analysis: Detecting and quantifying this compound or its related substances at very low concentrations, which might be present as impurities or degradation products. The high resolution helps in deconvoluting complex spectra and identifying low-level signals amidst background noise hilarispublisher.comthermofisher.com.
Spectroscopic Techniques for this compound Characterization
Spectroscopic methods provide complementary information for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the complete three-dimensional structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, including their connectivity and spatial relationships helsinki.fimdpi.comazooptics.comresearchgate.net.
¹H NMR: The number of signals, their chemical shifts (δ), integration values (relative number of protons), and splitting patterns (multiplicity) provide a wealth of structural data azooptics.com.
¹³C NMR: This technique reveals the different types of carbon atoms in the molecule, their oxidation states, and hybridization azooptics.com.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish correlations between nuclei, confirming complex structural assignments helsinki.fimdpi.com. NMR is also used for quantitative analysis (qNMR) mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations pg.edu.pllibretexts.orgresearchgate.net. Characteristic absorption bands can confirm the presence of specific bonds (e.g., C=O for carbonyls, O-H for hydroxyls, C-H for alkanes/alkenes/aromatics) pg.edu.pllibretexts.orgresearchgate.net. The "fingerprint region" (400-1400 cm⁻¹) provides a unique pattern for each compound, useful for identification and comparison with reference spectra libretexts.org.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly those involving π-electrons and non-bonding electrons frontiersin.orgmsu.eduacademie-sciences.frresearchgate.net. The absorption spectrum, characterized by absorption maxima (λmax) and molar absorptivity (ε), can provide information about conjugated systems and chromophores within the this compound molecule. It is often used for quantitative analysis based on Beer-Lambert Law frontiersin.orgmsu.edu.
By employing these diverse analytical and bioanalytical methodologies, researchers can thoroughly characterize this compound, ensuring its quality, understanding its behavior in biological systems, and facilitating its further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between them. For a compound like this compound, NMR spectroscopy is critical for confirming its proposed structure and identifying any structural isomers or impurities.
Principles and Applications: NMR spectroscopy relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon). When placed in a strong magnetic field and irradiated with radiofrequency pulses, these nuclei absorb and re-emit energy at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing insights into the types of atoms and functional groups present. Scalar coupling (J-coupling) between neighboring nuclei reveals information about the bonding connectivity, indicating which atoms are directly bonded or separated by a few bonds ox.ac.ukbhu.ac.inslideshare.netresearchgate.netiosrjournals.org.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), further enhance structural elucidation by providing correlations between different nuclei. COSY spectra map proton-proton couplings, while HSQC and HMBC correlate protons with directly attached carbons and carbons separated by multiple bonds, respectively. These advanced techniques are invaluable for piecing together complex molecular skeletons and confirming the precise arrangement of atoms in molecules like this compound ox.ac.ukresearchgate.netiosrjournals.org.
Expected Data for this compound: Based on its structure as a derivative of naltrexone (B1662487), this compound (with the chemical formula C₂₀H₂₃NO₃) would be expected to exhibit characteristic signals in its ¹H and ¹³C NMR spectra. The presence of various proton environments (e.g., aromatic, aliphatic, methyl groups, protons adjacent to oxygen or nitrogen) would result in distinct chemical shifts. The absence of the 6-hydroxyl group, compared to naltrexone, would lead to observable differences in the spectral data, particularly in the region of the morphinan (B1239233) ring system. Detailed analysis of coupling patterns would confirm the connectivity of these protons.
Data Table: Expected NMR Data for this compound
| Spectroscopic Technique | Type of Data Expected | Information Provided for this compound |
| ¹H NMR | Chemical Shifts (ppm) | Identification of proton environments, number of protons in each environment (integration) |
| Coupling Constants (Hz) | Connectivity between adjacent protons, dihedral angle information | |
| ¹³C NMR | Chemical Shifts (ppm) | Identification of carbon environments (e.g., carbonyl, aromatic, aliphatic) |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation Spectra | Confirmation of ¹H-¹H and ¹H-¹³C connectivity, detailed structural mapping |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the identification of functional groups, assessment of purity, and quantitative analysis of chemical compounds.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its chemical bonds vibrate (stretch or bend) at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present within the molecule utdallas.edumeasurlabs.comlibretexts.org.
Principles and Applications: An IR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). Specific absorption bands correspond to particular functional groups, such as carbonyl (C=O), hydroxyl (O-H), amine (N-H), and C-H stretching or bending vibrations. The region between approximately 1500 cm⁻¹ and 400 cm⁻¹ is often referred to as the "fingerprint region," which is unique to each molecule and can be used for definitive identification by comparing the spectrum to a reference standard utdallas.edumeasurlabs.comlibretexts.org. For purity assessment, the presence of unexpected absorption bands can indicate the presence of impurities.
Expected Data for this compound: this compound, possessing functional groups like a ketone (C=O), ether (C-O), tertiary amine (N-R₃), and various C-H bonds, would exhibit characteristic IR absorption bands. For instance, a strong absorption in the 1700-1750 cm⁻¹ range would be expected for the ketone carbonyl group. Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. The absence of a broad O-H stretch (typically around 3200-3600 cm⁻¹) would be a key difference compared to naltrexone, confirming the deoxygenation at the 6-position.
Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for this compound |
| Ketone (C=O) | 1700-1750 | Characteristic of the carbonyl moiety |
| C-H (Aliphatic) | 2850-3000 | Indicative of the hydrocarbon structure |
| C-N (Tertiary Amine) | 1000-1250 | Presence of the amine nitrogen |
| Aromatic C=C | 1450-1600 | Indicative of the aromatic ring system |
| Fingerprint Region | 400-1500 | Unique molecular signature for identification and purity assessment |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption is due to the excitation of electrons, typically from the ground state to higher energy levels, which occurs in molecules containing chromophores (e.g., conjugated systems, carbonyl groups) researchgate.netdu.edu.egupi.edulibretexts.orgsci-hub.se.
Principles and Applications: UV-Vis spectroscopy is widely used for quantitative analysis, primarily based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample researchgate.netdu.edu.egupi.edu. By measuring the absorbance at a specific wavelength, often the wavelength of maximum absorption (λmax), the concentration of a substance in solution can be determined using a calibration curve or by knowing its molar absorptivity coefficient researchgate.netupi.edu. UV-Vis spectra can also provide qualitative information about the electronic structure and the presence of chromophoric groups within a molecule.
Expected Data for this compound: this compound contains chromophoric groups, including the conjugated system within the morphinan structure and the ketone carbonyl. These features would likely result in absorption in the UV region. Determining the λmax and molar absorptivity would enable quantitative analysis of this compound in solution. Changes in the UV-Vis spectrum can also indicate the presence of impurities that absorb in the same region, or degradation products.
Data Table: Expected UV-Vis Spectroscopic Parameters for this compound
| Spectroscopic Technique | Type of Data Expected | Information Provided for this compound |
| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) (nm) | Identification of chromophores, qualitative analysis |
| Absorbance (A) | Quantitative analysis via Beer-Lambert Law | |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Quantitative analysis, characteristic property of the compound |
Computational Chemistry and Theoretical Studies on 6 Desoxonaltrexone
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-desoxonaltrexone. While specific DFT studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from computational analyses of its parent compound, naltrexone (B1662487).
Molecular modelling analyses, including DFT calculations at the B3LYP/6-31G* level, have been performed on naltrexone. scialert.net These studies reveal that naltrexone possesses a high LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy difference, suggesting it is kinetically inert. scialert.netscialert.net The removal of the 6-oxo group in this compound is not expected to dramatically alter this fundamental electronic property, indicating that this compound would also likely be kinetically stable.
Key molecular properties for naltrexone, which serve as a reasonable proxy for this compound, have been calculated. These properties are crucial for understanding the molecule's behavior in different environments.
Table 1: Calculated Molecular Properties of Naltrexone
| Property | Value | Method |
|---|---|---|
| Solvation Energy | -13.96 kcal/mol | PM3 |
| Dipole Moment | 7.0 D | DFT (B3LYP/6-31G*) |
This data is for naltrexone and is used as an approximation for this compound. scialert.net
The dipole moment of a molecule influences its solubility and ability to interact with polar environments. The calculated dipole moment for naltrexone suggests it has polar characteristics, which would be slightly modified in this compound due to the removal of the polar carbonyl group. scialert.net This modification could subtly influence its interactions with biological targets. Quantum chemical studies on various N-derivatives of the related oxymorphone series have also been conducted to understand the conformational features influencing their pharmacological properties. nih.gov
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound might behave in a biological context, such as its interaction with opioid receptors. Extensive MD simulations have been carried out on naltrexone to understand its binding mechanism with the mu-opioid receptor (MOR). nih.gov These simulations provide a detailed picture of the key interactions and energetic factors driving the binding process.
In a study involving a homology model of the human mu-opioid receptor (hMOR) embedded in a solvated phospholipid bilayer, microsecond-long MD simulations were performed for naltrexone and its derivatives. nih.gov The results showed that naltrexone forms stable interactions within the receptor's binding pocket, involving residues from transmembrane helices TM2, TM3, H6, and TM7. nih.gov The binding free energy, calculated using the Molecular Mechanics–Generalized Born Surface Area (MMGBSA) method, provided a quantitative measure of the binding affinity. nih.gov
Given the structural similarity, it is highly probable that this compound would engage the MOR in a similar manner, establishing interactions with the same key residues. The absence of the 6-carbonyl group might lead to subtle differences in the binding pose and interaction energies, which could be explored through dedicated MD simulations of this compound.
Table 2: Key Findings from Molecular Dynamics Simulations of Naltrexone with the Mu-Opioid Receptor
| Finding | Details | Significance |
|---|---|---|
| Binding Site | Hydrophobic cavity of the MOR | Defines the primary location of interaction. |
| Interacting Residues | A119, W135, M153, W295, I298, I324 (hydrophobic); D116, Q126, D149, N152, H299, G327, Y328, N330, S331 (polar) | Highlights the specific amino acids crucial for stabilizing the ligand-receptor complex. |
| Binding Free Energy (ΔG) | Energetically favorable | Quantifies the strong binding affinity of naltrexone to the MOR. |
This data pertains to naltrexone and provides a framework for understanding the potential interactions of this compound. nih.gov
In Silico Screening and Drug Discovery Approaches Utilizing this compound Scaffolds
The morphinan (B1239233) skeleton, including the 6-desoxo variant, represents a valuable scaffold for in silico screening and the discovery of new drug candidates. Molecular docking studies, a key component of in silico screening, have been used to investigate the binding of morphinan derivatives to opioid receptors.
A study on 6-desoxo-N-methylmorphinans, which share the core structure of this compound, revealed that the removal of the 6-carbonyl group did not fundamentally alter the binding to the mu-opioid receptor for most of the tested compounds. nih.govacs.org However, for one derivative, the 6-desoxo analog displayed significantly increased MOR binding and agonist potency, suggesting that in certain contexts, the absence of the 6-oxo group can be beneficial. nih.govacs.org
These findings indicate that the this compound scaffold could be a promising starting point for designing novel MOR ligands. Virtual libraries of compounds based on this scaffold could be screened using molecular docking to predict their binding affinities and modes. This approach allows for the rapid and cost-effective identification of promising candidates for further synthesis and experimental validation. The use of such in silico methods is a common and effective strategy in modern drug discovery. nrfhh.com
Table 3: Implications of the 6-Desoxo Scaffold in Drug Discovery
| Aspect | Implication |
|---|---|
| Structural Modification | Removal of the 6-carbonyl group from the morphinan skeleton. |
| Effect on MOR Binding | Generally maintains or, in some cases, enhances binding affinity compared to the 6-keto counterparts. nih.govacs.org |
| Potential for Drug Discovery | The this compound scaffold can be used to design new MOR modulators with potentially improved properties. |
Future Research Directions and Emerging Paradigms for 6 Desoxonaltrexone Investigation
Exploration of Novel Therapeutic Avenues Beyond Canonical Opioid Receptor Modulation
Future research into 6-desoxonaltrexone should extend beyond its primary interaction with mu, delta, and kappa opioid receptors. Emerging evidence suggests that related compounds, like naltrexone (B1662487), at lower doses, may exert effects on neuroinflammatory processes and glial cells researchgate.net. This opens a significant avenue for investigating this compound's potential to modulate neuroinflammation, a common factor in numerous neurological disorders, including Alzheimer's, Parkinson's, and multiple sclerosis americanbrainfoundation.orgcreative-diagnostics.commdpi.com.
Furthermore, the development of non-opioid analgesics targeting alternative pathways is a growing area of interest utexas.edunih.goviasp-pain.org. Compounds like FEM-1689, which targets proteins involved in neuropathic pain and regulates the integrated stress response (ISR) without engaging opioid receptors, highlight the potential for novel mechanisms of action utexas.edu. Future studies could explore whether this compound influences such pathways, potentially offering therapeutic benefits for chronic pain conditions independent of opioid receptor activity.
The intersection of metabolic pathways and immune responses is also a promising area. Metabolic modulation has been linked to immune system activity in various disease contexts nih.govresearchgate.net. Investigating how this compound might influence specific metabolic pathways, particularly those related to cellular stress or inflammation, could uncover new therapeutic targets and applications.
Table 8.1.1: Potential Non-Opioid Therapeutic Avenues for this compound
| Potential Target/Pathway | Rationale for Investigation | Current Evidence (Related Compounds/General) | Future Research Focus |
| Neuroinflammation (e.g., glial cell modulation) | Naltrexone shows potential modulation researchgate.net. Neuroinflammation is implicated in various neurological disorders americanbrainfoundation.orgcreative-diagnostics.commdpi.com. | Naltrexone's effects on glial cells and inflammatory markers researchgate.net. | Investigate specific inflammatory mediators and glial cell responses modulated by this compound in relevant animal models. |
| Integrated Stress Response (ISR) | FEM-1689, a non-opioid analgesic, regulates ISR utexas.edu. | Limited direct data for this compound. | Explore if this compound influences ISR pathways, particularly in models of neuropathic pain or cellular stress. |
| Metabolic Pathways (e.g., related to inflammation or cellular stress) | Metabolic modulation is linked to immune responses nih.govresearchgate.net. | General understanding of metabolic pathways in disease states researchgate.netnih.govmdpi.com. | Identify specific metabolic targets or pathways influenced by this compound and their downstream effects. |
Development of Advanced Delivery Systems for Pre-clinical Research Applications
To fully elucidate the potential of this compound, the development of advanced delivery systems tailored for preclinical research applications is crucial. Such systems aim to optimize drug efficacy, ensure reproducible experimental outcomes, and facilitate detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses allucent.comnih.govppd.comashp.org.
Future research should focus on creating formulations that allow for controlled and sustained release, potentially improving bioavailability and prolonging the duration of action in animal models. Nanoparticle-based delivery systems, liposomes, and prodrug strategies are promising avenues for achieving targeted delivery and modulated release profiles nih.govnih.gov. These approaches can enhance the compound's penetration to specific tissues, such as the central nervous system, and provide consistent drug exposure over extended periods, which is vital for long-term preclinical studies.
The development of such systems will enable more precise investigations into this compound's mechanisms of action, dose-response relationships, and therapeutic windows in preclinical settings, thereby generating more robust data for potential translation.
Table 8.2.1: Advanced Delivery Systems for this compound Pre-clinical Research
| Delivery System Type | Potential Application for this compound | Key Advantages for Pre-clinical Research | Future Research Questions |
| Nanoparticle Encapsulation | Controlled release, targeted delivery to specific tissues (e.g., CNS) | Improved bioavailability, sustained exposure, reduced variability in animal models. | Optimization of nanoparticle size, surface modification, and targeting ligands for this compound. |
| Long-Acting Injectables | Sustained systemic or localized delivery | Reduced dosing frequency in animal studies, consistent exposure for PK/PD studies. | Development of biodegradable depots or long-acting formulations for prolonged preclinical evaluation. |
| Prodrug Strategies | Modified release profile, improved tissue penetration | Enhanced delivery to target sites, altered pharmacokinetic properties. | Design and synthesis of this compound prodrugs with optimized preclinical performance. |
Integration of Omics Technologies in Mechanistic Research
Understanding the precise molecular mechanisms underlying this compound's effects necessitates the integration of multi-omics technologies. These approaches, including transcriptomics, proteomics, and metabolomics, offer a comprehensive view of cellular and systemic responses in preclinical models labmanager.comhumanspecificresearch.orgnih.gov.
Future research should leverage these technologies to map the molecular landscape affected by this compound. Transcriptomic analysis can identify changes in gene expression patterns, revealing affected signaling pathways and gene networks that mediate the compound's actions. Proteomics can detail alterations in protein abundance and post-translational modifications, pinpointing key proteins involved in cellular responses and interactions nih.gov. Metabolomics can further elucidate the compound's impact on cellular energy status and metabolic flux humanspecificresearch.org.
By integrating data from these diverse omics platforms, researchers can gain a holistic understanding of this compound's mechanism of action, identify novel biomarkers, and uncover previously unrecognized therapeutic targets. Such insights are invaluable for guiding further preclinical development and identifying potential therapeutic applications.
Table 8.3.1: Omics Technologies for Mechanistic Research of this compound
| Omics Technology | Potential Insight for this compound Mechanism | Specific Applications in Pre-clinical Models | Future Research Goals |
| Transcriptomics | Gene expression changes induced by this compound | Identifying affected signaling pathways, gene networks, and potential biomarkers. | Uncovering novel molecular targets and pathways influenced by this compound. |
| Proteomics | Changes in protein abundance and post-translational modifications | Identifying key proteins involved in cellular responses, protein-protein interactions, and functional pathways. | Mapping the proteomic landscape affected by this compound to understand its functional impact. |
| Metabolomics | Alterations in small molecule metabolites | Understanding metabolic flux, cellular energy status, and response to drug treatment. | Elucidating the metabolic consequences of this compound action and identifying metabolic biomarkers. |
Challenges and Opportunities in Translational Research of this compound (Pre-clinical Focus)
Translating preclinical findings of this compound into potential clinical applications presents both significant challenges and promising opportunities nih.govbnos.org.ukacmedsci.ac.ukfrontiersin.org. A primary challenge lies in the inherent limitations of animal models, as species-specific physiological and metabolic differences can affect the predictive accuracy of preclinical data for human outcomes advancedsciencenews.comnih.govnih.govresearchgate.netfrontiersin.org. The low success rate of drugs transitioning from preclinical to clinical stages underscores the need for rigorous model validation and careful interpretation of results nih.govadvancedsciencenews.com.
Translating pharmacokinetic and pharmacodynamic (PK/PD) data is also critical. Establishing robust correlations between preclinical PK/PD profiles and anticipated human responses is essential for informed clinical trial design allucent.comashp.orgcatapult.org.ukcanada.canih.gov. Challenges in this area include variability in animal models and the complexity of extrapolating findings across species.
Opportunities for enhancing translational success include:
Improved Preclinical Model Selection and Validation: Focusing on animal models that most accurately recapitulate the specific biological mechanisms of this compound.
Advanced PK/PD Modeling: Employing sophisticated modeling techniques, such as physiologically based pharmacokinetic (PBPK) modeling, to better predict human PK/PD behavior allucent.com.
Interdisciplinary Collaboration: Fostering partnerships between academic institutions, industry, and regulatory bodies to share expertise and resources bnos.org.ukacmedsci.ac.uknfcr.org.
Digitalization of Research: Utilizing sensor technologies and artificial intelligence to enhance data collection and analysis in preclinical studies, improving reproducibility and translational relevance frontiersin.org.
Early Regulatory Engagement: Proactively engaging with regulatory agencies to ensure preclinical data packages meet evolving requirements.
Addressing these challenges proactively will be key to maximizing the translational potential of this compound, paving the way for its eventual clinical evaluation.
Table 8.4.1: Translational Challenges and Opportunities for this compound
| Translational Challenge | Description/Impact | Opportunities for Improvement | Future Research Focus |
| Animal Model Relevance | Species-specific differences may not accurately predict human response. | Development of more predictive models, humanized models, in vitro human-based systems. | Validation of animal models for this compound's specific mechanisms of action and target engagement. |
| PK/PD Correlation | Difficulty in translating preclinical PK/PD data to human clinical outcomes. | Advanced PK/PD modeling, integrating in vitro and in vivo data, PBPK modeling allucent.com. | Establishing robust PK/PD relationships for this compound across relevant species and predicting human exposure. |
| Funding and Resources | Insufficient funding for early-stage translational research. | Public-private partnerships, targeted grants, inter-institutional collaborations. | Securing funding for comprehensive preclinical validation studies and mechanistic investigations of this compound. |
| Regulatory Navigation | Complex regulatory pathways for new drug applications. | Early engagement with regulatory bodies, standardized data reporting, leveraging existing guidelines. | Streamlining regulatory submission pathways based on robust preclinical data for this compound. |
Compound List
this compound
Naltrexone
FEM-1689
Q & A
Q. How can researchers align studies on this compound’s long-term safety with ethical guidelines for chronic dosing in animal models?
Q. What theoretical frameworks best contextualize this compound’s dual role in opioid antagonism and neuroimmunomodulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
